

# An In-depth Technical Guide to 3,4-Diaminobenzophenone: Synonyms, Properties, and Applications

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## Compound of Interest

Compound Name: 3,4-Diaminobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Diaminobenzophenone** (3,4-DABP), a versatile chemical compound with significant applications in polymer science and as an intermediate in the synthesis of pharmaceuticals. This document details its alternative names, physicochemical properties, experimental protocols for its synthesis and use, and explores its potential biological relevance.

## Chemical Identity and Synonyms

**3,4-Diaminobenzophenone** is an aromatic ketone and diamine with the systematic IUPAC name (3,4-diaminophenyl)(phenyl)methanone.<sup>[1][2]</sup> It is also commonly referred to by a variety of synonyms and alternative names, which are crucial for researchers to identify this compound in literature and chemical databases.

A comprehensive list of these names is provided in Table 1.

Table 1: Synonyms and Alternative Names for **3,4-Diaminobenzophenone**

Type	Name
Common Name	3,4-Diaminobenzophenone
Systematic (IUPAC) Name	(3,4-diaminophenyl)(phenyl)methanone[1][2]
Alternative Names	4-Benzoyl-o-phenylenediamine[2][3]
	4-Benzoylbenzene-1,2-diamine[1][4]
	(3,4-Diaminophenyl) phenyl ketone[1]
	2-Amino-4-benzoylaniline[1]
	4-Benzoyl-1,2-phenylenediamine[1]
	p-Benzoyl-o-phenylenediamine
	1,2-Diamino-4-(phenylcarbonyl)benzene[5]
	3,4-Benzophenonediamine[5]
	4-Benzoyl-1,2-diaminobenzene[5]
CAS Registry Number	39070-63-8[1][3][4][6][7][8]
EC Number	254-273-8[1][3]
Beilstein/REAXYS Number	2212487[3]
PubChem CID	135520[1]
MDL Number	MFCD00007727[3]

## Physicochemical Properties

The physicochemical properties of **3,4-Diaminobenzophenone** are summarized in Table 2, providing key data for its handling, characterization, and use in various experimental setups.

Table 2: Physicochemical Properties of **3,4-Diaminobenzophenone**

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O	[1][4][7]
Molecular Weight	212.25 g/mol	[1][3][4][7]
Appearance	Yellow to orange-brown powder/solid	[9]
Melting Point	115-117 °C (lit.)	[3][10][11]
Purity	97% - 99%	[3][9]
Linear Formula	C <sub>6</sub> H <sub>5</sub> COC <sub>6</sub> H <sub>3</sub> (NH <sub>2</sub> ) <sub>2</sub>	[3]
SMILES	<chem>Nc1ccc(cc1N)C(=O)c2ccccc2</chem>	[3]
InChI	1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2	[3]
InChIKey	RXCOGDYOZQGGMK-UHFFFAOYSA-N	[1][3]

## Experimental Protocols

### Synthesis of 3,4-Diaminobenzophenone

A common synthetic route to **3,4-Diaminobenzophenone** involves a two-step process starting from 3-nitro-4-chlorobenzophenone.[7][12]

#### Step 1: Ammonolysis of 3-nitro-4-chlorobenzophenone

This step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.

- Reactants: 3-nitro-4-chlorobenzophenone, aqueous ammonia (10-25% mass concentration), and an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).[7][12]
- Procedure:

- Charge a high-pressure autoclave with 3-nitro-4-chlorobenzophenone, the organic solvent, and aqueous ammonia.[\[7\]](#)[\[12\]](#)
- Stir the mixture and heat to a temperature range of 80-130°C.[\[7\]](#)[\[12\]](#)
- Maintain the pressure inside the autoclave between 0.4 and 0.6 MPa.[\[7\]](#)[\[12\]](#)
- Continue the reaction for 18-24 hours.[\[7\]](#)[\[12\]](#)
- After cooling and depressurizing, the intermediate product, 3-nitro-4-aminobenzophenone, is isolated.

## Step 2: Reduction of 3-nitro-4-aminobenzophenone

The nitro group of the intermediate is then reduced to an amino group to yield the final product.

- Reactants: 3-nitro-4-aminobenzophenone, a reducing agent (e.g., sodium hydrosulfide or catalytic hydrogenation with Raney Nickel or Palladium on carbon), and a suitable solvent (e.g., ethanol).[\[7\]](#)[\[13\]](#)
- Procedure (Catalytic Hydrogenation):
  - Dissolve 3-nitro-4-aminobenzophenone in an appropriate solvent in a hydrogenation reactor.
  - Add a catalyst, such as Raney Nickel or Pd/C.
  - Pressurize the reactor with hydrogen gas.
  - The reaction is typically carried out at a slightly elevated temperature and pressure until the uptake of hydrogen ceases.
  - The catalyst is then filtered off, and the solvent is removed to yield **3,4-Diaminobenzophenone**.



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*Synthesis workflow for **3,4-Diaminobenzophenone**.*

## Synthesis of Polyimides using **3,4-Diaminobenzophenone**

**3,4-Diaminobenzophenone** is a key monomer in the synthesis of high-performance polyimides, which are known for their excellent thermal stability. The synthesis is typically a two-step process.

### Step 1: Poly(amic acid) Formation

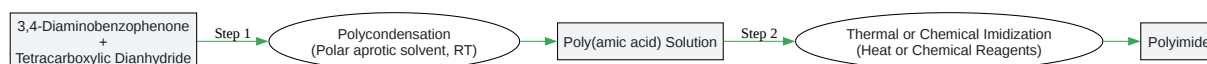
- Reactants: **3,4-Diaminobenzophenone** and a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)). A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) is used.
- Procedure:
  - Dissolve the **3,4-Diaminobenzophenone** in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).
  - Slowly add the dianhydride to the stirred solution at room temperature.
  - Continue stirring for several hours to form a viscous poly(amic acid) solution.

### Step 2: Imidization

The poly(amic acid) is then converted to the final polyimide through cyclodehydration.

- Procedure (Thermal Imidization):
  - Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

- Heat the film in a programmed manner, for instance, at 100°C, 200°C, and finally at 300°C for one hour at each temperature, to effect the cyclization and removal of water.



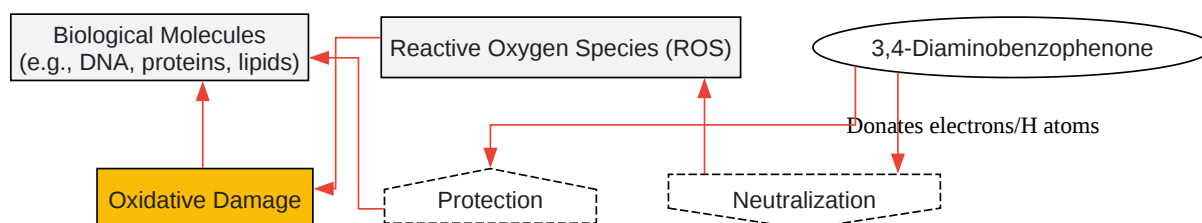
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*General workflow for polyimide synthesis.*

## Biological Activity and Potential Applications

While **3,4-Diaminobenzophenone** is primarily used in materials science, derivatives of benzophenone are known to possess a wide range of biological activities. Research has indicated that some benzophenone derivatives exhibit antioxidative properties.[6] This activity is attributed to their ability to interact with and neutralize reactive oxygen species (ROS), potentially protecting biological molecules from oxidative damage.[6]

The general metabolic pathway for benzophenones in biological systems can involve phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) reactions, catalyzed by enzymes such as the cytochrome P450 system.[12][14] Although a specific signaling pathway for **3,4-Diaminobenzophenone** is not well-defined in the current literature, its structural similarity to other biologically active benzophenones suggests potential interactions with various cellular targets. The diamino-substituted benzophenone scaffold has been explored for the development of inhibitors for enzymes like farnesyltransferase, which is a target in anti-parasitic and anti-cancer drug discovery.



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*Conceptual diagram of potential antioxidant activity.*

## Safety and Handling

**3,4-Diaminobenzophenone** is classified as an irritant, causing skin and serious eye irritation. [1][2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be stored in a well-ventilated place, and the container kept tightly closed.

This guide serves as a foundational resource for professionals working with **3,4-Diaminobenzophenone**. For specific applications and in-depth safety protocols, it is essential to consult the relevant Safety Data Sheets (SDS) and peer-reviewed scientific literature.

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